molecular formula C16H17NO B312425 2-methyl-N-[(4-methylphenyl)methyl]benzamide

2-methyl-N-[(4-methylphenyl)methyl]benzamide

Cat. No.: B312425
M. Wt: 239.31 g/mol
InChI Key: UIQJURGJJYRAHM-UHFFFAOYSA-N
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Description

2-methyl-N-[(4-methylphenyl)methyl]benzamide is an organic compound with the molecular formula C16H17NO It is a benzamide derivative, characterized by the presence of a benzene ring substituted with a methyl group and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(4-methylphenyl)methyl]benzamide typically involves the reaction of 2-methylbenzoic acid with 4-methylbenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(4-methylphenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the benzene rings can be oxidized to form corresponding carboxylic acids.

    Reduction: The amide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) and are carried out under reflux conditions.

Major Products Formed

Scientific Research Applications

2-methyl-N-[(4-methylphenyl)methyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-methylbenzamide
  • 2-methyl-N-(4-methylphenyl)benzamide
  • 4-methyl-N-(4-methylbenzyl)benzamide

Uniqueness

2-methyl-N-[(4-methylphenyl)methyl]benzamide is unique due to its specific substitution pattern on the benzene rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

2-methyl-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C16H17NO/c1-12-7-9-14(10-8-12)11-17-16(18)15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

UIQJURGJJYRAHM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-methylbenzylamine (2.0 mL, 15.7 mmol), and triethylamine (4.4 mL, 31.6 mmol) in CH2Cl2 (50 mL) was cooled in an ice bath and treated dropwise with 2-methylbenzoyl chloride (2.5 mL, 19.2 mmol). After the end of the addition the ice bath was removed and the reaction mixture was allowed to warm to ambient temperature. After stirring at ambient temperature for 14 hours the resulting white suspension was diluted with CH2Cl2 (100 mL), and quenched by the addition of water (20 mL) and saturated aqueous sodium bicarbonate (20 mL). The aqueous layer was extracted with CH2Cl2 (3×30 mL), and the combined organics were dried over Na2SO4, filtered and concentrated to afford a white solid. The crude solid was recrystallized from ethyl acetate/hexane to afford 2-methyl-N-(4-methylbenzyl)benzamide (3.18 g, 85% yield) as a white crystalline solid: 1H-NMR (400 MHz, CDCl3): δ 7.36 (1H, dd, J=7.6, 1.3 Hz), 7.32-7.14 (7H, m), 5.98 (1H, br s), 4.59 (2H, d, J=5.6 Hz), 2.47 (3H, s), 2.35 (3H, s) ppm.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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